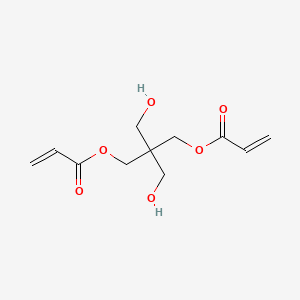

Pentaerythritol diacrylate

Descripción general

Descripción

Pentaerythritol diacrylate is an organic compound that belongs to the family of acrylate esters. It is commonly used as a monomer in the production of polymers and is known for its ability to form cross-linked polymer networks. This compound is particularly valued in the fields of coatings, adhesives, and sealants due to its excellent chemical and mechanical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentaerythritol diacrylate can be synthesized through the esterification of pentaerythritol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced purification techniques, such as vacuum distillation and crystallization, helps in achieving the desired quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pentaerythritol diacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes in the presence of free-radical initiators to form cross-linked polymer networks.

Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and acrylic acid.

Common Reagents and Conditions

Free-Radical Initiators: Used in polymerization reactions to initiate the formation of polymer chains.

Nucleophiles: Such as amines, used in Michael addition reactions.

Acids and Bases: Used in hydrolysis reactions to break down the ester bonds.

Major Products Formed

Pentaerythritol and Acrylic Acid: Formed through hydrolysis reactions.

Aplicaciones Científicas De Investigación

Pentaerythritol diacrylate monostearate is a chemical compound with a molecular formula of and a molecular weight of approximately 510.7 g/mol . It is an ester derived from pentaerythritol, featuring two acrylate groups and one stearate group. The compound combines the properties of acrylates, known for their reactivity in polymerization, with the fatty acid chain of stearic acid, providing both hydrophobic and hydrophilic characteristics.

Scientific Research Applications

This compound monostearate is valuable in materials science and organic synthesis due to its unique structure.

Polymerization

- The acrylate groups in this compound can participate in free radical polymerization, leading to the formation of cross-linked polymer networks.

- Pentaerythritol triacrylate (PETA) and dipentaerythritol pentaacrylate (DPPA) have been studied for UV curability using photo-DSC . Commercial materials may contain di- and tetra-acrylate, influencing the concentration of functional groups .

Use as Radiation Curing Monomers

End-capping of isocyanate terminated polyurethane prepolymer with a monofunctional acrylate like pentaerythritol triacrylate renders the polyurethane radiation curable . Other UV-curable penta-based acrylates are pentaerythritol tetraacrylate and ethoxylated pentaerythritol tetraacrylate . Urethane acrylates have very good flexibility and very good adhesion . Acrylated dipentaerythritol exhibits increased crosslinking and high reactivity and offers very good hardness, scratch resistance, and chemical resistance .

Bone Defect Repair

Mecanismo De Acción

The mechanism of action of pentaerythritol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound can react with free radicals to initiate the polymerization process, leading to the formation of a three-dimensional polymer network. This cross-linking imparts excellent mechanical and chemical properties to the resulting polymers .

Comparación Con Compuestos Similares

Similar Compounds

Pentaerythritol tetraacrylate: Another acrylate ester with four acrylate groups, used in similar applications but provides higher cross-link density.

Trimethylolpropane triacrylate: A trifunctional acrylate ester used in the production of high-performance polymers.

1,6-Hexanediol diacrylate: A difunctional acrylate ester used in the synthesis of flexible polymers.

Uniqueness

Pentaerythritol diacrylate is unique due to its balance of functionality and reactivity. It offers sufficient cross-linking to impart desirable properties to polymers while maintaining ease of handling and processing. Its versatility makes it suitable for a wide range of applications in various fields .

Actividad Biológica

Pentaerythritol diacrylate (PEDA) is a compound of significant interest due to its applications in various fields, particularly in polymer science and biomedicine. This article provides a comprehensive overview of its biological activity, including its toxicological effects, potential for skin sensitization, and applications in tissue engineering.

This compound is synthesized through the direct esterification of pentaerythritol with acrylic acid. This process yields a multifunctional acrylate that can participate in radical polymerization, making it useful in creating crosslinked polymer networks . Its structure allows for the formation of hydrogels and other materials that exhibit desirable mechanical properties and biocompatibility.

General Toxicity

Toxicological assessments have highlighted the potential adverse effects of PEDA. A study involving Tg.AC hemizygous mice demonstrated that dermal application of PEDA resulted in significant increases in squamous cell papillomas and carcinomas at the application site. The doses tested ranged from 0.75 to 12 mg/kg body weight, with higher doses correlating with increased incidences of skin lesions .

Table 1: Summary of Toxicological Findings

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0.75 | No significant lesions observed |

| 1.5 | Mild hyperplasia |

| 3 | Increased papillomas |

| 6 | Significant papillomas and inflammation |

| 12 | Carcinomas observed at application site |

Skin Sensitization

Contact hypersensitivity studies indicated that PEDA can induce skin sensitization. In BALB/c mice, the maximal non-irritating concentration was determined to be 0.1%, while concentrations above this threshold led to irritation . This suggests that PEDA has the potential to cause allergic reactions upon dermal exposure.

Tissue Engineering

PEDA has been explored as a scaffold material for tissue engineering due to its ability to form hydrogels that support cell growth. A study investigated its use in conjunction with hydroxyapatite (HA) for bone repair applications. The composite scaffolds demonstrated osteogenic properties when tested with human adipose-derived mesenchymal stromal cells (hASCs), indicating their potential for promoting bone regeneration .

Table 2: Biocompatibility and Osteogenic Potential

| Scaffold Composition | Osteogenic Activity (hASCs) | Biocompatibility |

|---|---|---|

| PEDA:HA (100:0) | High | Good |

| PEDA:HA (80:20) | Moderate | Good |

| Control (PCL:HA) | Moderate | Excellent |

Case Studies

- Skin Cancer Induction : A significant case study involved the chronic application of PEDA on Tg.AC mice, which resulted in various precancerous lesions after six months of treatment. The findings underscored the carcinogenic potential of PEDA when applied dermally .

- Bone Repair Scaffolds : In another study, composite scaffolds made from PEDA and HA were evaluated for their effectiveness in bone defect repair. The results indicated that these materials not only supported cell viability but also promoted osteogenic differentiation, making them suitable candidates for clinical applications in orthopedic surgery .

Propiedades

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-prop-2-enoyloxypropyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-3-9(14)16-7-11(5-12,6-13)8-17-10(15)4-2/h3-4,12-13H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHKDHVZYZUZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(CO)COC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108065-49-2 | |

| Details | Compound: 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108065-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70968087 | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53417-29-1 | |

| Record name | Pentaerythritol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53417-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053417291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.